Methyl-piperidino-pyrazole, also known as Methylpiperidinopyrazole, is a chemical compound characterized by its selective antagonistic activity towards estrogen receptor alpha (ERα). With a chemical structure that includes a piperidine ring and a pyrazole moiety, it has garnered attention for its potential therapeutic applications in conditions influenced by estrogen signaling, such as certain types of cancer and metabolic disorders. The compound has a CAS number of 289726-02-9 and is classified as an estrogen receptor antagonist with notable selectivity for ERα over ERβ, making it a subject of interest in pharmacological research .
Methyl-piperidino-pyrazole exhibits significant biological activity as a selective estrogen receptor alpha antagonist. Studies have demonstrated that it effectively inhibits estrogen-induced processes, such as energy production and osteoblast maturation, which are crucial in bone metabolism . Its selectivity for ERα (with an inhibition constant of 5.6 nM) compared to ERβ (with a of 2.3 μM) highlights its potential for targeted therapeutic applications, minimizing off-target effects associated with broader-spectrum estrogen receptor modulators .
The synthesis of methyl-piperidino-pyrazole typically involves several key steps:
These methods allow for the production of methyl-piperidino-pyrazole in sufficient quantities for research and potential clinical applications .
Methyl-piperidino-pyrazole stands out due to its high selectivity for ERα compared to other compounds, which may act on both receptors or have broader effects. This selectivity allows for potentially reduced side effects and improved therapeutic outcomes in conditions where estrogen signaling plays a critical role .
Research into methyl-piperidino-pyrazole has revealed its interactions with various biological systems: